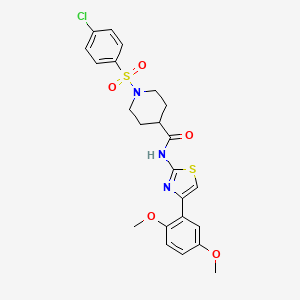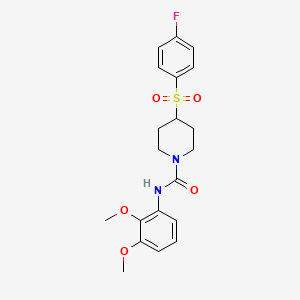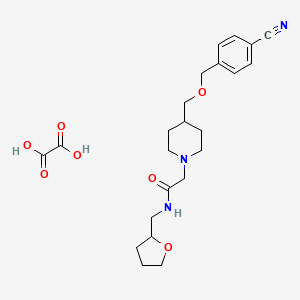
N-cyclopropylpyridin-4-amine
Übersicht
Beschreibung
N-cyclopropylpyridin-4-amine is a compound that falls within the category of N-cyclopropyl-N-alkylanilines, which are of interest due to their reactivity and potential applications in various chemical transformations. The compound is related to the field of aromatic amines and has been studied for its unique chemical behavior, particularly in reactions involving nitrosation and cyclopropylation.
Synthesis Analysis
The synthesis of N-cyclopropylpyridin-4-amine derivatives can be achieved through different methods. One approach involves the reaction of anilines with cyclopropylboronic acid in the presence of copper acetate, bipyridine, and sodium carbonate or bicarbonate under an air atmosphere, which affords the corresponding N-cyclopropyl derivatives in good to excellent yields . Another method for synthesizing related N-substituted pyridines includes a deprotection/alkylation protocol mediated by trifluoroacetic acid and trimethylsilyl trifluoromethanesulfonate, which provides access to a wide scope of N-substituted 3-amino-4-halopyridines .
Molecular Structure Analysis
The molecular structure of N-cyclopropylpyridin-4-amine is not directly discussed in the provided papers. However, related compounds such as N-phenylpyridin-4-amine have been studied, revealing that the pyridyl rings show better conjugation with the lone pairs of the nitrogen atom than phenyl rings . This suggests that in N-cyclopropylpyridin-4-amine, the pyridine ring may also exhibit significant conjugation with the nitrogen atom, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
N-cyclopropylpyridin-4-amine and its derivatives undergo various chemical reactions. For instance, N-cyclopropyl-N-alkylanilines react rapidly with nitrous acid to produce N-alkyl-N-nitrosoaniline by specific cleavage of the cyclopropyl group from the nitrogen . The reaction of these compounds supports a mechanism involving the formation of an amine radical cation followed by rapid cyclopropyl ring opening . Additionally, cyclopropylamines have been shown to undergo oxidative N-dealkylation by enzymes such as horseradish peroxidase, leading to the formation of aminium cation radicals and subsequent ring fragmentation .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-cyclopropylpyridin-4-amine are not explicitly detailed in the provided papers. However, studies on cyclopropylamine, a related compound, indicate that it has a strong ring strain and higher acidity compared to its open-chain analogue n-propylamine . This suggests that N-cyclopropylpyridin-4-amine may also exhibit increased reactivity due to ring strain and could have distinct acidity properties that influence its behavior in chemical reactions.
Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds
Advanced Oxidation Processes (AOPs) are effective for the mineralization and degradation of nitrogen-containing compounds, which are prevalent in various industries and demonstrate resistance to conventional degradation processes. AOPs, including ozonation and Fenton processes, have shown high reactivity towards amines, dyes, and pesticides, highlighting their potential in treating effluents containing nitrogenous hazardous compounds. The degradation efficiency is influenced by factors such as pH, initial concentration, and treatment time. Hybrid methods under optimized conditions have shown synergistic effects, emphasizing the need for tailored solutions for specific effluents (Bhat & Gogate, 2021).
Role of Biogenic Amines in Food Safety and Quality
Biogenic amines, formed by decarboxylation of amino acids, play significant roles in food safety and quality, particularly in fish products. The presence of amines like histamine, cadaverine, and putrescine can indicate spoilage and influence food toxicity. Understanding the relationships between biogenic amines and nitrosamine formation is crucial for ensuring food safety and addressing scombroid poisoning (Bulushi et al., 2009).
Cyclodextrins in Drug Delivery and Chemical Industries
Cyclodextrins, cyclic oligosaccharides, have garnered attention for their ability to form host–guest type inclusion complexes, offering versatile benefits across pharmaceuticals, food, cosmetics, and chemical industries. Their inclusion complexation capabilities enable significant changes in the physical and chemical properties of molecules, presenting commercial interest and potential solutions to scientific challenges (Sharma & Baldi, 2016).
Amine-functionalized Metal–Organic Frameworks for CO2 Capture
Amine-functionalized metal–organic frameworks (MOFs) have emerged as potent materials for CO2 capture due to the strong interaction between CO2 and amino functionalities. These MOFs, prepared via in situ synthesis, post-modification, and physical impregnation methods, exhibit high CO2 sorption capacities at low pressures. Their applications extend to CO2/H2, CO2/CH4, and CO2/N2 separation, demonstrating potential in catalysis (Lin et al., 2016).
Reduction of Toxic Substances in Food by Lactic Acid Bacteria
Lactic acid bacteria (LAB) have been identified as effective agents in reducing toxic substances in food, such as N-nitrosamines, heterocyclic amines, and biogenic amines, through mechanisms including adsorption, degradation, and antioxidant properties. LAB's ability to suppress the growth of amino acid decarboxylase-positive bacteria reduces the accumulation of these harmful compounds, improving food safety (Shao et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclopropylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-7(1)10-8-3-5-9-6-4-8/h3-7H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADOGDWKQXHRKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1036598-73-8 | |
| Record name | N-cyclopropylpyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate](/img/no-structure.png)
![1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2544033.png)
![{[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride](/img/structure/B2544034.png)
![N-(1-Cyanocyclohexyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2544037.png)



![N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2544043.png)
![ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2544045.png)




![N~6~-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2544052.png)